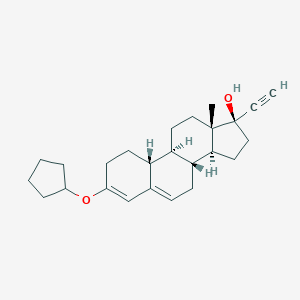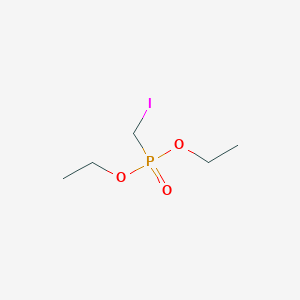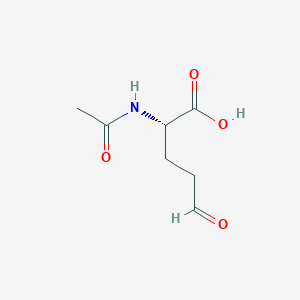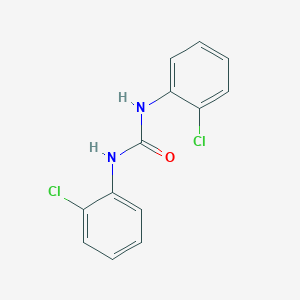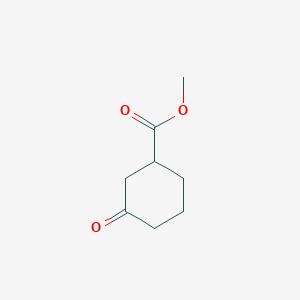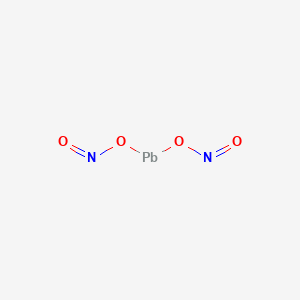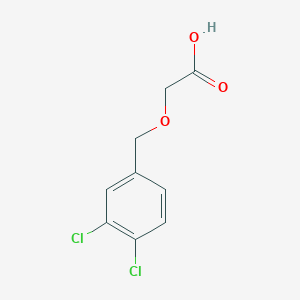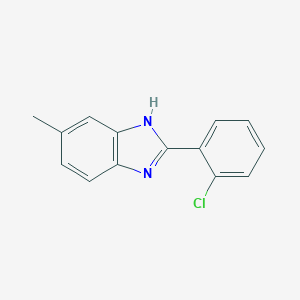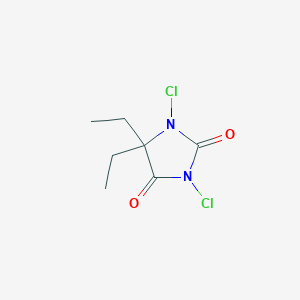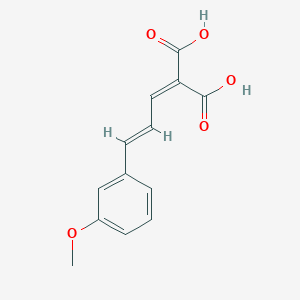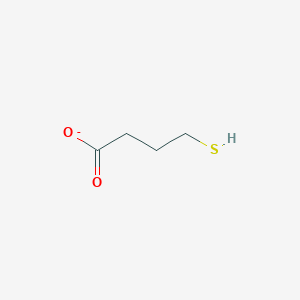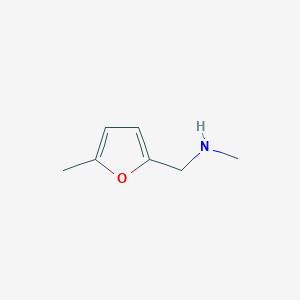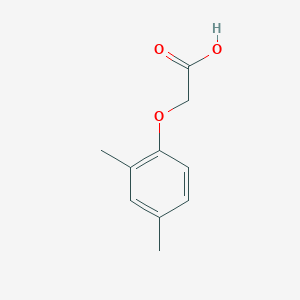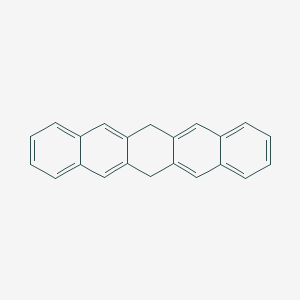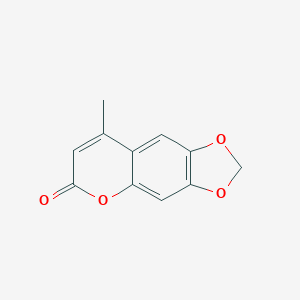
4-Méthyl-6,7-méthylènedioxycoumarine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6,7-methylenedioxycoumarin is a chemical compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol . It is a derivative of coumarin, characterized by the presence of a methylenedioxy group at the 6,7-positions and a methyl group at the 4-position. This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.
Applications De Recherche Scientifique
4-Methyl-6,7-methylenedioxycoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and anticancer activities, is ongoing.
Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 4-Methyl-6,7-methylenedioxycoumarin is carboxylic acids . It is used as a reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of carboxylic acids .
Mode of Action
4-Methyl-6,7-methylenedioxycoumarin interacts with carboxylic acids in a specific manner that allows for their separation in RP-HPLC . It acts as a fluorescent dye, enabling the identification and quantification of carboxylic acids .
Pharmacokinetics
Its use in research suggests it may have suitable bioavailability for its intended applications .
Result of Action
The primary result of 4-Methyl-6,7-methylenedioxycoumarin’s action is the successful separation of carboxylic acids in RP-HPLC, allowing for their identification and quantification . This can be crucial in research settings where understanding the presence and concentration of specific carboxylic acids is necessary.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6,7-methylenedioxycoumarin typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methylresorcinol with methylenedioxyacetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of 4-Methyl-6,7-methylenedioxycoumarin may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as column chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-6,7-methylenedioxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylcoumarin: Lacks the methylenedioxy group, resulting in different chemical and biological properties.
6,7-Methylenedioxycoumarin: Lacks the methyl group at the 4-position, affecting its reactivity and applications.
Scopoletin: A naturally occurring coumarin with similar structural features but different biological activities.
Uniqueness
4-Methyl-6,7-methylenedioxycoumarin is unique due to the presence of both the methylenedioxy and methyl groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
8-methyl-[1,3]dioxolo[4,5-g]chromen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-2-11(12)15-8-4-10-9(3-7(6)8)13-5-14-10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOGHIKJQRXPHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346066 |
Source


|
| Record name | 4-Methyl-6,7-methylenedioxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15071-04-2 |
Source


|
| Record name | 4-Methyl-6,7-methylenedioxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
